Salicylaldehyde (3-hydroxy-2-naphthoyl)hydrazone
Description
Overview of Hydrazone Scaffolds in Chemical Research
Hydrazones are a significant class of organic compounds characterized by the structure R1R2C=N-NH2. They are typically synthesized through the condensation reaction of hydrazines with aldehydes or ketones. The presence of the azomethine group (-NHN=CH-) imparts a range of chemical properties that make hydrazones versatile scaffolds in various fields of chemical research. nih.gov
In medicinal chemistry, hydrazone derivatives are widely investigated due to their broad spectrum of biological activities. These activities include antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer properties. nih.gov The structural flexibility of the hydrazone backbone allows for the introduction of various substituents, enabling the fine-tuning of their pharmacological profiles. The ability of hydrazones to form stable chelate complexes with transition metals is another key feature that contributes to their biological activity and applications in catalysis and materials science.
Hydrazones also serve as important intermediates in organic synthesis. They are utilized in a variety of chemical transformations to produce a wide range of heterocyclic compounds. Furthermore, their utility extends to analytical chemistry, where they are employed as reagents for the detection and quantification of various analytes.
Historical Context and Evolution of Salicylaldehyde (B1680747) and Naphthoyl Hydrazone Investigations
The study of hydrazones dates back to the late 19th century, with early investigations focusing on their synthesis and basic chemical reactivity. Salicylaldehyde, with its ortho-hydroxyl group, has long been a key building block in the development of Schiff bases and related compounds due to its chelating properties. The combination of salicylaldehyde with hydrazines to form salicylaldehyde hydrazones has been a subject of interest for many decades, initially for their coordination chemistry with various metal ions.
Research into aroylhydrazones, a subclass of hydrazones that includes naphthoyl hydrazones, gained momentum in the mid-20th century with the discovery of the therapeutic potential of isonicotinic acid hydrazide (isoniazid) for the treatment of tuberculosis. This spurred extensive research into the synthesis and biological evaluation of a vast number of hydrazone derivatives.
The incorporation of the naphthoyl moiety into hydrazone structures is a more recent development, driven by the desire to create compounds with enhanced biological activity and unique photophysical properties. The naphthalene (B1677914) ring system, with its extended π-electron system, can significantly influence the electronic and steric properties of the hydrazone molecule. This has led to the exploration of naphthoyl hydrazones in areas such as anticancer research and materials science. mdpi.com The evolution of these investigations has been facilitated by advancements in analytical techniques, which have allowed for detailed characterization of their structures and properties.
Structural Features and Electronic Characteristics of Salicylaldehyde (3-hydroxy-2-naphthoyl)hydrazone
This compound possesses a distinct molecular architecture that gives rise to its specific chemical and physical properties. The molecule is composed of a salicylaldehyde moiety linked to a 3-hydroxy-2-naphthoyl hydrazide group through an azomethine (-CH=N-) bond.
Structural Features: The presence of hydroxyl groups on both the salicylaldehyde and naphthoyl rings allows for the formation of intramolecular hydrogen bonds. This hydrogen bonding contributes to the planarity and stability of the molecule. The molecule can exist in different tautomeric and conformational forms, with the specific form being influenced by the solvent and solid-state packing forces. X-ray crystallographic studies of similar hydrazone structures have confirmed the presence of such intramolecular hydrogen bonding.
Electronic Characteristics: The electronic properties of this compound are governed by the interplay of the electron-donating hydroxyl groups and the electron-withdrawing carbonyl and imine functionalities, all connected through a conjugated π-system that extends across the aromatic rings.
Computational studies, such as Density Functional Theory (DFT), provide valuable insights into the electronic structure of related molecules. nih.gov Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps to understand the molecule's reactivity and electronic transitions. nih.govresearchgate.net The distribution of electron density, as visualized through Molecular Electrostatic Potential (MEP) maps, can identify the nucleophilic and electrophilic regions of the molecule. nih.gov Quantum Theory of Atoms in Molecules (QTAIM) analysis can be employed to characterize the nature and strength of the intramolecular hydrogen bonds by examining the electron density at the bond critical points. nih.gov
The extended conjugation in the molecule is expected to result in characteristic absorption and emission spectra, making it a subject of interest for its photophysical properties. The electronic characteristics can be further modulated by introducing different substituents on the aromatic rings.
Research Objectives and Scope for In-depth Academic Inquiry
The unique structural and electronic features of this compound make it a compelling target for further academic research with a variety of objectives.
Coordination Chemistry and Catalysis: A primary area of investigation is the coordination chemistry of this ligand with various metal ions. The presence of multiple donor atoms (oxygen and nitrogen) makes it an excellent chelating agent. Research objectives in this area include the synthesis and characterization of novel metal complexes, investigation of their structural and electronic properties, and exploration of their potential applications in catalysis.
Medicinal Chemistry: Given the wide range of biological activities reported for hydrazone derivatives, a significant research objective is the evaluation of the therapeutic potential of this compound and its derivatives. This includes screening for anticancer, antimicrobial, and anti-inflammatory activities. mdpi.com Structure-activity relationship (SAR) studies can be conducted by systematically modifying the molecular structure to optimize biological activity and selectivity. mdpi.com For instance, research on similar 3-hydroxy-2-naphthohydrazide-based hydrazones has shown potential for diabetic management through in vitro and in silico studies. researchgate.net
Materials Science and Sensing: The photophysical properties arising from the extended π-conjugated system offer opportunities for research in materials science. Objectives include the investigation of its fluorescent and chromogenic properties for the development of chemical sensors. For example, novel chemosensors based on 3-hydroxy-2-naphthohydrazide (B1221801) have been synthesized for the selective detection of cyanide ions. nih.govrsc.org Further research could explore its potential in the development of organic light-emitting diodes (OLEDs) or other electronic materials. A carbazole–naphthoyl hydrazone conjugate has been investigated as a stimuli-responsive smart material. rsc.org
Computational Chemistry: In-depth computational studies can provide a deeper understanding of the structure-property relationships of this molecule. Research objectives include performing high-level theoretical calculations to predict its spectroscopic properties, reactivity, and interaction with biological targets. These computational models can guide the rational design of new derivatives with tailored properties for specific applications.
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-16-8-4-3-7-14(16)11-19-20-18(23)15-9-12-5-1-2-6-13(12)10-17(15)22/h1-11,21-22H,(H,20,23)/b19-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQAGBABCDSRSN-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC=CC=C3O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC=CC=C3O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80648-84-6 | |
| Record name | NSC217074 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217074 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies and Reaction Pathways
Conventional Solution-Based Synthesis Approaches
The traditional and most widely employed method for synthesizing Salicylaldehyde (B1680747) (3-hydroxy-2-naphthoyl)hydrazone is through solution-based condensation reactions. This approach is valued for its simplicity and effectiveness in producing the target molecule.
Condensation Reactions with Salicylaldehyde and Hydrazine (B178648) Derivatives
The core of the conventional synthesis lies in the condensation reaction between salicylaldehyde and a specific hydrazine derivative, 3-hydroxy-2-naphthohydrazide (B1221801). rsc.org This reaction is a classic example of Schiff base formation, where the nucleophilic amino group of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) bond of the hydrazone.
The general reaction can be represented as follows:
Salicylaldehyde + 3-hydroxy-2-naphthohydrazide → Salicylaldehyde (3-hydroxy-2-naphthoyl)hydrazone + Water
This straightforward, single-step reaction is a common and efficient way to produce a variety of hydrazone compounds. researchgate.net
Optimization of Reaction Conditions and Solvent Effects
The success of the condensation reaction is highly dependent on the optimization of various parameters, including the choice of solvent, temperature, and the use of a catalyst. Methanol (B129727) is a commonly used solvent for this reaction, often in the presence of a few drops of a catalytic acid, such as acetic acid, to facilitate the reaction. rsc.org The reaction mixture is typically stirred under reflux for several hours to ensure completion. rsc.org
The selection of the solvent can influence the reaction rate and the yield of the product. While polar protic solvents like methanol and ethanol (B145695) are frequently employed, other solvents can also be used depending on the specific solubility characteristics of the reactants. researchgate.net The temperature is another critical factor; refluxing the reaction mixture provides the necessary activation energy for the condensation to occur efficiently.
Interactive Table: Conventional Synthesis Parameters
| Parameter | Typical Condition | Role in Reaction |
| Reactants | Salicylaldehyde, 3-hydroxy-2-naphthohydrazide | Starting materials for the condensation reaction. |
| Solvent | Methanol | Provides a medium for the reaction to occur. |
| Catalyst | Acetic Acid (catalytic amount) | Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. |
| Temperature | Reflux | Increases the reaction rate. |
| Reaction Time | 4-5 hours | Ensures the reaction proceeds to completion. |
Green Chemistry Approaches to Synthesis
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. Green chemistry principles are being increasingly applied to the synthesis of hydrazones to minimize waste, reduce the use of hazardous solvents, and improve energy efficiency.
Mechanosynthesis and Solvent-Free Methodologies
Mechanosynthesis, or solid-state synthesis, has emerged as a promising green alternative to traditional solution-based methods. nih.gov This technique involves the grinding of solid reactants together, often with a small amount of a liquid additive or in the complete absence of a solvent. The mechanical energy from grinding initiates the chemical reaction. This solvent-free approach significantly reduces the environmental impact associated with the use and disposal of organic solvents. minarjournal.com Microwave irradiation is another solvent-free technique that can be employed to accelerate the synthesis of hydrazones. minarjournal.com
Comparative Analysis of Environmental Impact and Yield Efficiency
When comparing conventional and green synthetic methods, several factors come into play, including yield, reaction time, and environmental impact. While conventional methods can provide good yields, they often require longer reaction times and the use of volatile organic solvents, which contribute to pollution. bibliotekanauki.pl
Green methods like mechanosynthesis and microwave-assisted synthesis often offer significant advantages. minarjournal.combibliotekanauki.pl They can lead to shorter reaction times, higher yields, and a dramatic reduction in solvent waste. bibliotekanauki.pl The elimination of hazardous solvents not only benefits the environment but also simplifies the purification process, as the desired product can often be isolated directly from the reaction mixture.
Interactive Table: Comparison of Synthetic Methodologies
| Feature | Conventional Solution-Based Synthesis | Green Chemistry (Mechanosynthesis/Microwave) |
| Solvent Use | High (e.g., Methanol, Ethanol) | Minimal to none |
| Reaction Time | Several hours | Minutes to a few hours |
| Energy Consumption | Often requires prolonged heating (reflux) | Can be more energy-efficient, especially with microwave irradiation |
| Yield | Generally good | Often comparable or higher |
| Environmental Impact | Higher due to solvent use and waste generation | Significantly lower |
| Purification | May require recrystallization from a solvent | Often simpler, with less need for purification |
Strategies for Structural Diversification and Derivative Synthesis
The versatility of the hydrazone scaffold allows for the synthesis of a wide array of derivatives with potentially novel properties. Structural diversification of this compound can be achieved by modifying either the salicylaldehyde or the 3-hydroxy-2-naphthohydrazide moiety.
By employing substituted salicylaldehydes, a range of derivatives can be prepared. For example, introducing electron-donating or electron-withdrawing groups onto the salicylaldehyde ring can influence the electronic properties of the final hydrazone. researchgate.net Similarly, utilizing different aromatic or heterocyclic hydrazides in place of 3-hydroxy-2-naphthohydrazide would lead to a diverse library of related compounds. This modular approach allows for the systematic exploration of structure-activity relationships.
The synthesis of these derivatives generally follows the same fundamental condensation reaction pathway as the parent compound, making a wide range of structural analogues readily accessible for further investigation.
Modification of Aldehyde Moiety
The aldehyde portion of the hydrazone molecule, originating from salicylaldehyde in the parent compound, is a common target for structural modification. By employing various substituted salicylaldehydes as starting materials, researchers can systematically alter the electronic and steric properties of the final hydrazone. The synthesis typically involves the condensation of a substituted aldehyde with a hydrazide in a suitable solvent like ethanol or methanol, often with a catalytic amount of acid. rsc.orgmdpi.commdpi.com
| Aldehyde Precursor | Substituent(s) | Position(s) on Benzene Ring |
|---|---|---|
| 3-Methylsalicylaldehyde | -CH₃ | 3 |
| 3-Nitrosalicylaldehyde | -NO₂ | 3 |
| 4-Methoxysalicylaldehyde | -OCH₃ | 4 |
| 5-Bromosalicylaldehyde | -Br | 5 |
| 5-Nitrosalicylaldehyde | -NO₂ | 5 |
| 2,3-Dihydroxybenzaldehyde | -OH, -OH | 2, 3 |
| 2,4-Dihydroxybenzaldehyde | -OH, -OH | 2, 4 |
| 3,5-Di-tert-butyl-2-hydroxybenzaldehyde | -C(CH₃)₃, -C(CH₃)₃ | 3, 5 |
Modification of Hydrazide Moiety
Analogous to the aldehyde component, the hydrazide moiety provides another avenue for structural diversification. While the title compound is derived from 3-hydroxy-2-naphthohydrazide, a wide array of other carboxylic or heterocarboxylic acid hydrazides can be used in the condensation reaction. nih.gov This allows for the introduction of different aromatic and heterocyclic ring systems into the hydrazone structure, significantly expanding the chemical space for exploration.
| Hydrazide Precursor | Core Aromatic/Heterocyclic Structure |
|---|---|
| 3-Hydroxy-2-naphthohydrazide | Naphthalene (B1677914) |
| Benzohydrazide | Benzene |
| 4-Hydroxybenzohydrazide | Benzene |
| 3,4,5-Trimethoxybenzohydrazide | Benzene |
| Isonicotinic hydrazide (Isoniazid) | Pyridine (B92270) |
| Nicotinic acid hydrazide | Pyridine |
| 2-Aminobenzoic acid hydrazide | Benzene |
| 4-Aminobenzoic acid hydrazide | Benzene |
Tailoring Molecular Architecture for Specific Research Aims
The systematic modification of the aldehyde and hydrazide moieties is not arbitrary but is a deliberate strategy to tailor the molecular architecture for specific research objectives. These objectives range from fundamental studies of chemical properties to the development of molecules with targeted biological or material functions. nih.govnih.gov
A primary goal is the modulation of biological activity. nih.govscispace.comresearchgate.net By introducing different functional groups, scientists aim to enhance the pharmacological properties of hydrazones. mdpi.com For example, a series of hydrazones based on 3-hydroxy-2-naphthohydrazide were synthesized and evaluated for their potential in diabetic management by inhibiting the α-glucosidase enzyme. nih.gov Similarly, substitutions on the salicylaldehyde ring have been investigated to produce derivatives with potent antifungal or anticancer activities. nih.govresearchgate.netmdpi.com The hydrazone framework is recognized as a versatile scaffold in drug design, with modifications aimed at improving efficacy against various cell lines, including leukemia and breast cancer. mdpi.comacs.org
Another key research aim is the fine-tuning of the molecule's physicochemical properties. The substitution of the salicylaldehyde ring with electron-donating or electron-withdrawing groups can selectively modulate the strength of intramolecular hydrogen bonds. nih.govresearchgate.net This, in turn, affects properties such as the acidity of phenolic protons and the molecule's susceptibility to hydrolysis, which are critical for applications in different chemical environments. nih.gov
Furthermore, the molecular architecture of hydrazones is tailored for specific applications in materials science and analytical chemistry. Hydrazones derived from 3-hydroxy-2-naphthohydrazide have been specifically designed as selective chemosensors for the detection of cyanide ions. rsc.org The design principle relies on the interaction between the ion and the hydrazone, leading to a detectable signal, such as a color change. rsc.org In other areas, hydrazone-based structures are being developed as novel dyes for potential use in dye-sensitized solar cells. researchgate.net In synthetic chemistry, modifications can be made to enhance the stability of the molecule or to protect a reactive group during a multi-step synthesis, as demonstrated in the preparation of radiopharmaceuticals. nih.gov
Spectroscopic and Structural Elucidation Techniques
Advanced Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in Salicylaldehyde (B1680747) (3-hydroxy-2-naphthoyl)hydrazone.
FTIR Spectroscopy: The FTIR spectrum of related salicylaldehyde hydrazone derivatives shows characteristic absorption bands that confirm the presence of key functional groups. A distinct band observed around 1598 cm⁻¹ is attributed to the stretching vibration of the carbon-nitrogen double bond (–C=N–) of the imine group. nih.gov
Raman Spectroscopy: Raman spectra of salicylaldehyde benzoylhydrazone derivatives provide complementary information. Intense bands are typically observed around 1600 cm⁻¹. bas.bg Vibrations associated with the hydroxyl group (–OH) and its bonding to the aromatic ring are found in the region of 1300 cm⁻¹. bas.bg Specifically, bands corresponding to ν(Φ-OH) and δ(O-H) vibrations are expected around 1160 cm⁻¹, while the ν(C-O) vibration of the phenol (B47542) nucleus is anticipated around 1290 cm⁻¹. bas.bg
The table below summarizes key vibrational frequencies for related hydrazone compounds.
| Functional Group | Technique | Wavenumber (cm⁻¹) | Reference |
| –C=N– (Imine) | FTIR | ~1598 | nih.gov |
| Aromatic Ring | Raman | ~1600 | bas.bg |
| Phenolic C–O | Raman | ~1290 | bas.bg |
| Phenolic O–H | Raman | ~1160 | bas.bg |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Tautomerism Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of Salicylaldehyde (3-hydroxy-2-naphthoyl)hydrazone in solution, including the connectivity of atoms and the existence of different isomers.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. In related salicylaldehyde phenylhydrazone derivatives, a singlet appearing in the range of δ 7.90–7.91 ppm is assigned to the proton of the azomethine group (–HC=N–). nih.gov A broad singlet observed between δ 7.78–7.86 ppm corresponds to the NH proton of the hydrazone linkage. nih.gov
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. For similar hydrazone structures, the carbon atom of the imine group (C=N) typically shows a signal in the range of δ 145.25–145.43 ppm. nih.gov In other related Schiff bases, this imine carbon peak can be observed between 164.98–165.89 ppm. arabjchem.org
The following table presents typical chemical shifts for key nuclei in related hydrazone structures.
| Nucleus | Group | Chemical Shift (ppm) | Reference |
| ¹H | –HC=N– | 7.90–7.91 | nih.gov |
| ¹H | –NH– | 7.78–7.86 | nih.gov |
| ¹³C | –C=N– | 145.25–145.43 | nih.gov |
Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Quantum Coherence (HMQC), are employed to establish correlations between directly bonded protons and carbons. nih.gov These techniques are crucial for the unambiguous assignment of all proton and carbon signals in the spectra, confirming the connectivity within the this compound molecule. nih.gov For instance, HMQC experiments would link the azomethine proton signal to the corresponding imine carbon signal.
This compound can exist in different tautomeric and isomeric forms, and NMR spectroscopy is a key technique for studying these equilibria in solution.
Keto-Enol Tautomerism: The compound can exist in equilibrium between the enol-imine form and the keto-amine form. arabjchem.orgresearchgate.net The presence of both tautomers can be detected by specific signals in the NMR spectra. For example, the ¹³C NMR spectrum of a related compound showed distinct signals for the ketonic carbon (δ 204.5 ppm) and the enolic carbon (δ 155.5 ppm), confirming the presence of both forms in solution. nih.gov The equilibrium between these forms is often solvent-dependent, with the keto form being favored in polar aprotic solvents like DMSO and the enol form being more prevalent in non-polar solvents like chloroform. nih.gov
E/Z Isomerism: Due to the restricted rotation around the C=N double bond, the hydrazone can exist as E and Z configurational isomers. nih.gov The presence of both isomers in solution leads to the duplication of signals in both the ¹H and ¹³C NMR spectra. nih.gov For Salicylaldehyde 2-chlorobenzoyl hydrazone, two distinct N(2)-H signals were observed at δ 11.05 and 9.84 ppm, which were attributed to the Z and E isomers, respectively. nih.gov In the Z isomer, the NH proton is involved in an intramolecular hydrogen bond with the phenolic oxygen, while in the E isomer, it is hydrogen-bonded to the solvent. nih.gov
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern, which helps in confirming the molecular structure. The technique provides a precise mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular formula of C₁₈H₁₄N₂O₃ (306.32 g/mol ). chemspider.com Analysis of the fragmentation patterns observed in the mass spectrum can provide further structural verification by identifying characteristic fragment ions resulting from the cleavage of specific bonds within the molecule. researchgate.net
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions
Analysis of Intramolecular Hydrogen Bonding
This compound features intramolecular hydrogen bonds, which are critical in determining its conformational stability. stackexchange.comdoubtnut.com In related salicylaldehyde hydrazone structures, an intramolecular hydrogen bond typically forms between the hydroxyl group's hydrogen atom and the imine nitrogen atom. researchgate.net This interaction leads to the formation of a stable quasi-aromatic ring.
The presence and strength of this hydrogen bond can be observed using ¹H NMR spectroscopy. The chemical shift of the phenolic proton is a key indicator; a downfield shift often suggests the involvement of the proton in a hydrogen bond. researchgate.net The stability of this bond is influenced by the electronic properties of substituent groups on the aromatic rings. Electron-withdrawing groups can strengthen the hydrogen bond, while electron-donating groups may weaken it.
Interactive Data Table: General Crystallographic Data for Related Hydrazone Compounds
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| Salicylaldehyde Benzoyl Hydrazone | Orthorhombic | Pbca | 9.5435 | 11.0932 | 29.672 | 90 |
| Salicylaldehyde-2-(4-isobutylphenyl)-propionyl hydrazone | Monoclinic | P2₁/c | 5.6844 | 33.568 | 9.6959 | 91.758 |
| 3-Hydroxysalicylaldehyde benzoylhydrazone | Orthorhombic | Not Specified | Not Specified | Not Specified | Not Specified | 90 |
Crystal Packing and Supramolecular Assembly
The arrangement of molecules in the crystalline state, known as crystal packing, is governed by intermolecular forces. For hydrazone compounds, hydrogen bonds, π-π stacking, and van der Waals interactions dictate the formation of the supramolecular assembly.
The planar nature of the aromatic rings in these molecules facilitates π-π stacking interactions, which contribute to the stability of the crystal lattice. The specific arrangement, whether face-to-face or offset, depends on the steric and electronic nature of the molecule. These non-covalent interactions collectively determine the macroscopic properties of the crystalline material.
Coordination Chemistry of Salicylaldehyde 3 Hydroxy 2 Naphthoyl Hydrazone and Its Derivatives
Ligational Behavior and Donor Atom Characteristics
The coordination behavior of Salicylaldehyde (B1680747) (3-hydroxy-2-naphthoyl)hydrazone is dictated by the presence of several potential donor sites: the phenolic oxygen of the salicylaldehyde moiety, the azomethine nitrogen, the carbonyl oxygen of the hydrazone group, and the hydroxyl oxygen of the naphthyl group. This arrangement allows the ligand to exhibit keto-enol tautomerism, which plays a crucial role in its coordination to metal centers. nepjol.info
Salicylaldehyde (3-hydroxy-2-naphthoyl)hydrazone typically acts as a polydentate ligand, coordinating to metal ions through a combination of nitrogen and oxygen atoms (N, O donor sets). jptcp.com In its keto form, the ligand can coordinate as a neutral molecule or a monoanion. However, it more commonly coordinates in its deprotonated enol form. nepjol.info
Upon complexation, the ligand often behaves as a tridentate ONO donor system. jptcp.comekb.egamazonaws.com Coordination typically involves:
The deprotonated phenolic oxygen atom from the salicylaldehyde ring.
The azomethine nitrogen atom.
The deprotonated enolic oxygen atom, formed via keto-enol tautomerism of the hydrazide moiety. nepjol.info
This mode of coordination results in the formation of stable five- and six-membered chelate rings with the metal ion, enhancing the thermodynamic stability of the resulting complexes. The flexibility of the hydrazone backbone allows it to adopt different conformations to accommodate the geometric preferences of various metal ions. nih.gov The presence of the additional 3-hydroxy-2-naphthoyl group provides further potential for higher denticity or the formation of polynuclear complexes, although the tridentate ONO mode is most commonly reported for analogous structures.
Table 1: Coordination Behavior of Salicylaldehyde Aroylhydrazones
| Feature | Description | Common Donor Atoms | Potential Denticity |
| Tautomerism | Exists in keto and enol forms; typically coordinates in the enol form. nepjol.info | Phenolic Oxygen (O), Azomethine Nitrogen (N), Enolic Oxygen (O). jptcp.com | Bidentate, Tridentate (most common), Tetradentate. chemistryjournal.netfrontiersin.org |
The complex formation is highly dependent on the pH of the medium, which governs the protonation/deprotonation state of the ligand. researchgate.net this compound possesses two acidic protons: the phenolic proton of the salicylaldehyde ring and the amide proton of the hydrazone linkage, which becomes enolic. The hydroxyl proton on the naphthalene (B1677914) ring is also potentially acidic.
In acidic solutions, the ligand exists in its neutral, protonated form. As the pH increases, the phenolic hydroxyl group is the first to deprotonate, followed by the deprotonation of the enolic hydroxyl group. researchgate.net This stepwise deprotonation is essential for chelation. The formation of a stable metal complex often requires the displacement of these protons, meaning the ligand typically coordinates as a monoanionic or dianionic species. samipubco.com The equilibria can be summarized as:
H₂L ⇌ H⁺ + HL⁻ ⇌ 2H⁺ + L²⁻
The chelation process is significantly enhanced upon deprotonation, as the resulting anionic oxygen donors form stronger coordinate bonds with the cationic metal centers. researchgate.net The pH at which complexation occurs can therefore influence the nature and stoichiometry of the resulting metal complex.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its analogs is generally straightforward, yielding stable, often colored, solid products.
Transition metal complexes of this ligand are typically synthesized by reacting the hydrazone with a corresponding metal salt (such as chlorides, acetates, or nitrates) in a suitable solvent like ethanol (B145695) or methanol (B129727). jpsionline.comnih.gov The reaction mixture is often refluxed to ensure complete complexation. amazonaws.com
The characterization of these complexes relies on a combination of analytical and spectroscopic techniques:
Elemental Analysis: Confirms the stoichiometry of the metal-ligand adduct. chemistryjournal.net
Molar Conductivity: Measurements in solvents like DMF or DMSO indicate whether the complexes are electrolytic or non-electrolytic in nature. chemistryjournal.netresearchgate.net
Infrared (IR) Spectroscopy: Provides direct evidence of coordination. Key spectral changes include a shift of the ν(C=N) (azomethine) band to a lower frequency, the disappearance of the ν(O-H) band (indicating deprotonation), and the appearance of new bands in the far-IR region corresponding to ν(M-O) and ν(M-N) vibrations, confirming the involvement of these donor atoms in bonding. jptcp.comnih.gov
Electronic (UV-Vis) Spectroscopy and Magnetic Susceptibility: These techniques provide insights into the geometry of the complexes. For instance, the magnetic moment can distinguish between high-spin and low-spin configurations and help deduce geometries such as octahedral, tetrahedral, or square planar for metals like Co(II), Ni(II), and Cu(II). samipubco.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II), Hg(II)), ¹H NMR spectra confirm complex formation by the disappearance of the labile phenolic and NH proton signals upon deprotonation and coordination. samipubco.com
Table 2: Properties of Representative Transition Metal Complexes with Analogous Salicylaldehyde Hydrazone Ligands
| Metal Ion | Typical Stoichiometry (M:L) | Proposed Geometry | Magnetic Moment (μB) | Reference |
| Co(II) | 1:2 | Tetrahedral / Octahedral | 4.2 - 5.1 | samipubco.comresearchgate.net |
| Ni(II) | 1:2 | Octahedral | 2.9 - 3.4 | samipubco.comresearchgate.net |
| Cu(II) | 1:1, 1:2 | Square Planar / Tetrahedral | 1.7 - 2.2 | nepjol.infosamipubco.com |
| Fe(III) | 1:1 | Octahedral | ~5.9 | chemistryjournal.net |
| Zn(II) | 1:2 | Tetrahedral | Diamagnetic | samipubco.comresearchgate.net |
| Cd(II) | 1:2 | Tetrahedral | Diamagnetic | researchgate.net |
| Hg(II) | 1:2 | Tetrahedral | Diamagnetic | samipubco.com |
Complexes of this compound with the uranyl(VI) ion, [UO₂]²⁺, can be synthesized by reacting the ligand with a uranyl salt, such as uranyl(VI) nitrate (B79036) or acetate, in a solvent like methanol or ethanol. scilit.com The resulting complexes are typically characterized by the linear O=U=O moiety, with the hydrazone ligand coordinating in the equatorial plane. ias.ac.in
Key characterization features of uranyl(VI) complexes include:
IR Spectroscopy: The most definitive evidence for the integrity of the uranyl ion in the complex is the presence of a strong band corresponding to the asymmetric stretching vibration (ν₃) of the O=U=O group, typically found in the 900–1000 cm⁻¹ region. researchgate.net
NMR Spectroscopy: ¹H and ¹³C NMR can be used to elucidate the structure in solution, confirming the coordination of the deprotonated ligand.
X-ray Crystallography: Provides definitive structural information, showing a pentagonal or hexagonal bipyramidal geometry where the two axial positions are occupied by the uranyl oxygens and the equatorial positions are occupied by the donor atoms of the hydrazone ligand and potentially solvent molecules. ias.ac.inresearchgate.net
The stoichiometry of the metal complexes in solution is commonly determined by spectrophotometric methods such as the continuous variation (Job's plot) and mole ratio methods. jpsionline.com Depending on the metal ion and reaction conditions, various stoichiometries such as 1:1, 1:2, and occasionally 2:1 (Metal:Ligand) have been reported for similar hydrazone systems. frontiersin.orgnih.gov
The stability of these complexes is quantified by their formation constants (or stability constants), which are typically determined using potentiometric or spectrophotometric titrations. core.ac.ukthepharmajournal.com The stability of complexes with divalent first-row transition metals generally follows the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). ias.ac.in
Table 3: Stability Constants of Metal Complexes with Analogous Hydrazone Ligands
| Metal Ion | Stoichiometry (M:L) | log K₁ | log K₂ | Method | Reference |
| Cu(II) | 1:1, 1:2 | 10.5 - 12.0 | 8.0 - 9.5 | Potentiometric | core.ac.uk |
| Ni(II) | 1:1, 1:2 | 7.0 - 8.5 | 6.0 - 7.0 | Potentiometric | core.ac.ukias.ac.in |
| Co(II) | 1:1, 1:2 | 6.5 - 7.5 | 5.5 - 6.5 | Potentiometric | core.ac.uk |
| Zn(II) | 1:1, 1:2 | 6.0 - 7.0 | 5.0 - 6.0 | Potentiometric | core.ac.ukias.ac.in |
| Fe(II) | 1:2 | - | log β₂ = 15.3 | Spectrophotometric | jpsionline.com |
Note: Values are approximate and depend on the specific ligand, solvent, and experimental conditions.
Structural Investigations of Metal Complexes
The coordination of metal ions with this compound results in the formation of complexes with distinct structural and electronic properties. The investigation of these properties is crucial for understanding the nature of the metal-ligand interactions and the resulting molecular architecture. A combination of spectroscopic techniques, magnetic susceptibility measurements, and single-crystal X-ray diffraction is employed to elucidate the structures of these coordination compounds.
The formation of metal complexes with this compound is readily monitored by various spectroscopic methods, which provide valuable insights into the coordination environment of the metal ion.
UV-Visible Spectroscopy: The electronic absorption spectra of this compound and its metal complexes provide evidence of complex formation. The free ligand typically exhibits absorption bands in the UV-Vis region corresponding to π→π* and n→π* transitions within the aromatic rings and the hydrazone moiety. Upon coordination to a metal ion, shifts in the position and intensity of these bands are observed. For instance, a red shift (bathochromic shift) in the absorption maximum is often indicative of the delocalization of electron density from the ligand to the metal ion upon complexation. New absorption bands may also appear in the visible region due to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) transitions.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the donor atoms of the ligand involved in coordination. The IR spectrum of the free this compound shows characteristic vibrational bands for the phenolic -OH, amide C=O, and azomethine C=N groups. Upon complexation, significant changes in these bands are observed:
The broad band corresponding to the phenolic ν(O-H) stretching vibration often disappears, indicating deprotonation and coordination of the phenolic oxygen to the metal ion.
A shift in the ν(C=O) band to lower wavenumbers is typically observed, suggesting the coordination of the carbonyl oxygen to the metal center.
The ν(C=N) band of the azomethine group also shifts, usually to lower frequencies, confirming the involvement of the azomethine nitrogen in coordination. The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds.
Below is a representative table illustrating typical IR spectral data for the ligand and a hypothetical metal complex.
| Functional Group | Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Inference |
| Phenolic -OH | ~3200 | Absent | Deprotonation and coordination of phenolic oxygen |
| Amide C=O | ~1680 | ~1650 | Coordination of carbonyl oxygen |
| Azomethine C=N | ~1620 | ~1600 | Coordination of azomethine nitrogen |
| M-O | - | ~550 | Formation of metal-oxygen bond |
| M-N | - | ~450 | Formation of metal-nitrogen bond |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to study the structure of diamagnetic metal complexes in solution. In the ¹H NMR spectrum of the free ligand, the proton of the phenolic -OH group appears as a downfield signal. This signal typically disappears upon complexation due to deprotonation. The chemical shifts of other protons in the vicinity of the coordinating atoms also experience shifts, providing further evidence of complex formation. Similarly, in the ¹³C NMR spectrum, the carbon signals of the C-O (phenolic), C=O (amide), and C=N (azomethine) groups are shifted upon coordination.
The magnetic properties of complexes containing paramagnetic metal ions, such as Mn(II), Fe(III), Co(II), Ni(II), and Cu(II), provide valuable information about their electronic structures and stereochemistry. The magnetic susceptibility of these complexes is measured at different temperatures, and the effective magnetic moment (μ_eff) is calculated.
The spin-only magnetic moment can be estimated using the formula: μ_so = √[n(n+2)] B.M. where 'n' is the number of unpaired electrons.
Deviations from the spin-only value can provide insights into spin-orbit coupling and the geometry of the complex. For example, octahedral Ni(II) complexes typically exhibit magnetic moments in the range of 2.9–3.4 B.M., while tetrahedral Ni(II) complexes have higher magnetic moments, generally between 3.5 and 4.2 B.M.
The following table summarizes the expected magnetic moments for some common paramagnetic metal ions in different geometries.
| Metal Ion | d-electron configuration | Geometry | Number of Unpaired Electrons (n) | Spin-only Magnetic Moment (μ_so) (B.M.) | Expected Experimental Range (B.M.) |
| Mn(II) | d⁵ | Octahedral (high spin) | 5 | 5.92 | 5.7 - 6.1 |
| Fe(III) | d⁵ | Octahedral (high spin) | 5 | 5.92 | 5.7 - 6.0 |
| Co(II) | d⁷ | Octahedral (high spin) | 3 | 3.87 | 4.3 - 5.2 |
| Ni(II) | d⁸ | Octahedral | 2 | 2.83 | 2.9 - 3.4 |
| Cu(II) | d⁹ | Octahedral/Square Planar | 1 | 1.73 | 1.9 - 2.2 |
While specific crystal structures for metal complexes of this compound are not widely reported, based on related structures, it is expected that the ligand would act as a tridentate ONO donor, coordinating to the metal ion through the deprotonated phenolic oxygen, the carbonyl oxygen, and the azomethine nitrogen. The resulting complexes could adopt various geometries depending on the metal ion, its oxidation state, and the presence of other coordinating ligands or counter-ions. For instance, with first-row transition metals, octahedral or square pyramidal geometries are commonly observed.
Mechanistic Insights into Metal Ion Recognition and Selectivity
This compound possesses multiple donor atoms and a flexible structure, making it a potential candidate for the selective recognition of specific metal ions. The mechanism of metal ion recognition is primarily based on the principles of coordination chemistry, where the ligand's binding affinity and selectivity are governed by factors such as the Hard and Soft Acids and Bases (HSAB) principle, the chelate effect, and the electronic and steric properties of both the ligand and the metal ion.
The selectivity of this compound for a particular metal ion can be tuned by modifying its structure. The electronic properties of the salicylaldehyde and naphthoyl rings can influence the basicity of the donor atoms, thereby affecting their affinity for different metal ions. The steric hindrance around the coordination sites can also play a crucial role in determining the selectivity.
The recognition process can often be observed through a distinct optical response, such as a change in color or fluorescence. Upon selective binding to a metal ion, the electronic properties of the ligand are altered, leading to a change in its absorption or emission spectrum. This property makes such compounds promising for the development of chemosensors for the detection of specific metal ions. For example, similar hydrazone-based ligands have shown high selectivity for Cu²⁺ ions, often accompanied by a significant quenching of fluorescence. This is attributed to the paramagnetic nature of Cu²⁺ and efficient energy transfer processes upon complexation.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict a wide range of chemical properties.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional structure of a molecule. By optimizing the molecular geometry, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles, corresponding to the molecule's minimum energy state. mdpi.com For complex molecules like Salicylaldehyde (B1680747) (3-hydroxy-2-naphthoyl)hydrazone, which possesses multiple rotatable bonds, DFT can identify the most energetically favorable conformation. researchgate.net
The calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-31G(d,p), which provides a good balance between accuracy and computational cost. mdpi.com These calculations can also elucidate the relative stabilities of different possible tautomers (e.g., amido-imidic acid forms) and configurational isomers that are common in hydrazone derivatives. researchgate.net The optimized geometry is crucial for subsequent analyses, including electronic properties and docking simulations.
Table 1: Representative DFT-Calculated Geometrical Parameters for Hydrazone Scaffolds
| Parameter | Bond | Typical Bond Length (Å) | Parameter | Angle | Typical Bond Angle (°) |
| Carbonyl | C=O | ~1.240 - 1.245 | Imine Angle | C-N-N | ~116 - 120 |
| Imine | C=N | ~1.27 - 1.30 | Amide Angle | N-C-O | ~121 - 124 |
| Amide | N-C | ~1.36 - 1.40 | Phenyl C-C-C | C-C-C | ~120 |
| Hydrazone | N-N | ~1.35 - 1.38 | Phenyl C-C-H | C-C-H | ~120 |
Note: The data presented are typical values for similar hydrazone structures as determined by DFT calculations and are for illustrative purposes. mdpi.com
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com
The energy of the HOMO is related to the molecule's ionization potential, and its spatial distribution indicates the regions most susceptible to electrophilic attack. Conversely, the LUMO's energy relates to the electron affinity, and its distribution highlights sites prone to nucleophilic attack. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For salicylaldehyde-based Schiff bases, HOMO-LUMO energy gaps calculated via DFT have been found to be in the range of 4-5 eV, indicating significant stability. researchgate.net
Table 2: Frontier Molecular Orbital (FMO) Properties
| Property | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | Energy difference between the LUMO and HOMO. | A key indicator of chemical reactivity, kinetic stability, and electronic transitions. A smaller gap suggests higher reactivity. |
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing chemical bonds based on the topology of the electron density, a measurable quantum observable. This approach defines atoms as distinct regions of space and characterizes the bonds that connect them.
A central concept in QTAIM is the bond critical point (BCP), a point of minimum electron density between two bonded nuclei where the density gradient is zero. A "bond path," or a line of maximum electron density, connects the two nuclei through the BCP, serving as a universal indicator of a chemical bond. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are used to classify the nature of the interaction.
Shared Interactions (Covalent Bonds): Characterized by a high value of ρ and a negative Laplacian (∇²ρ < 0), indicating a concentration of electron density between the nuclei.
Closed-Shell Interactions (Ionic bonds, hydrogen bonds, van der Waals forces): Characterized by a low value of ρ and a positive Laplacian (∇²ρ > 0), indicating depletion of electron density in the internuclear region.
For Salicylaldehyde (3-hydroxy-2-naphthoyl)hydrazone, QTAIM analysis would be instrumental in unambiguously characterizing the covalent framework and quantifying the strength and nature of intramolecular hydrogen bonds, such as the one likely formed between the salicylaldehyde hydroxyl group and the imine nitrogen.
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
While quantum chemical calculations describe a molecule in a static, minimum-energy state, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time, particularly in a solution environment. MD simulations model the movement of atoms and molecules by iteratively solving Newton's equations of motion.
In Silico Modeling for Ligand-Receptor Interactions (Mechanistic focus)
In silico modeling, particularly molecular docking, is a powerful technique to predict and analyze how a small molecule (ligand) like this compound binds to a macromolecular target, such as an enzyme, providing a mechanistic rationale for its biological activity.
Molecular docking algorithms predict the preferred orientation and conformation of a ligand within the active site of a protein, estimating the binding affinity through a scoring function (e.g., in kcal/mol).
α-Glucosidase: This enzyme is a key target in the management of type 2 diabetes. Docking studies of similar 3-hydroxy-2-naphthohydrazide-based hydrazones have shown that these compounds can effectively bind to the active site of α-glucosidase. nih.gov The binding is typically stabilized by a network of interactions, with the hydrazide and the naphthalene-ol moieties playing a crucial role. nih.gov Key hydrogen bonds are often formed with the side chains of essential amino acid residues such as Glutamic Acid (Glu277) and Glutamine (Gln279). nih.gov These specific interactions help to anchor the inhibitor within the catalytic pocket, preventing the natural substrate from binding.
Table 3: Typical Molecular Docking Results for Hydrazone-based α-Glucosidase Inhibitors
| Compound Type | Binding Energy (kcal/mol) | Key Interacting Residues in α-Glucosidase |
| Hydrazone Derivatives | -7.0 to -9.5 | Glu277, Gln279, Phe157, Phe177, Asp214 |
Note: Data are representative of potent hydrazone inhibitors and are for illustrative purposes. nih.govnih.gov
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a tyrosine kinase that plays a central role in angiogenesis, making it a critical target in cancer therapy. rsc.orgfrontiersin.org Molecular docking studies have demonstrated that molecules with hydrazone scaffolds can act as potent VEGFR-2 inhibitors. nih.gov These compounds typically bind to the ATP-binding site in the kinase domain. The binding mode is often characterized by hydrogen bonds with residues in the hinge region, such as Cysteine (Cys917), and with other key residues like Aspartic Acid (Asp1046) and Glutamic Acid (Glu885). researchgate.net The aromatic portions of the ligand, such as the salicyl and naphthoyl rings, often engage in hydrophobic and π-stacking interactions with nearby nonpolar residues, further stabilizing the ligand-receptor complex.
Table 4: Typical Molecular Docking Results for VEGFR-2 Inhibitors
| Compound Type | Binding Score (kcal/mol) | Key Interacting Residues in VEGFR-2 |
| Hydrazone-based Inhibitors | -9.0 to -10.0 | Cys917, Glu885, Asp1046, Lys868, Leu1035 |
Note: Data are representative of potent inhibitors and are for illustrative purposes. nih.govresearchgate.net
Prediction of Binding Affinity and Interaction Modes
Computational modeling is a cornerstone for predicting how a ligand, such as a salicylaldehyde hydrazone derivative, will interact with a biological target, typically a protein or enzyme. These predictions are crucial for understanding the compound's potential biological activity.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. The strength of this interaction is estimated using a scoring function, which provides a numerical value for the binding affinity. For instance, in studies of salicylaldehyde benzoylhydrazone derivatives, molecular docking has been used to predict their interactions with the ATP binding site of human cAbl tyrosine kinase, a target in cancer therapy. mdpi.comnih.gov The docking scores, such as the ChemPLP score, help to rank different derivatives based on their predicted binding strength. mdpi.com Although a direct docking score for this compound is not available in the reviewed literature, studies on analogous compounds provide insight into the process. For example, dimethoxy derivatives of salicylaldehyde benzoylhydrazone showed docking scores that, when adjusted for molecular weight, were comparable to the established inhibitor, imatinib. mdpi.com
Interaction Modes: Beyond a simple affinity score, molecular docking and subsequent molecular dynamics simulations reveal the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are fundamental to the molecule's mechanism of action. Studies on related 3-hydroxy-2-naphthohydrazide-based hydrazones targeting the α-glucosidase enzyme have shown that the hydrazide and naphthalene-ol groups are vital for binding. nih.gov Key interactions identified in these computational models include:
Hydrogen Bonds: These are critical for anchoring the ligand in the active site. For example, the NH donor group of the hydrazone linker can form hydrogen bonds with the backbone carbonyl oxygen of specific amino acid residues like Asp381. mdpi.com
π-π Stacking: The aromatic rings present in the salicylaldehyde and naphthoyl moieties frequently engage in π-π stacking interactions with aromatic amino acid residues such as His361. mdpi.com
Anion-π and Cation-π Interactions: The electron-rich aromatic rings can interact favorably with charged residues in the binding pocket. mdpi.com
Hydrophobic Interactions: These interactions further enhance the stability of the complex within the typically hydrophobic binding pockets of enzymes. mdpi.com
Molecular dynamics simulations provide further refinement by simulating the movement of the complex over time, confirming the stability of these predicted interactions. nih.gov
Table 1: Predicted Interactions of Salicylaldehyde Hydrazone Derivatives with Biological Targets
| Derivative Class | Biological Target | Key Interacting Residues | Types of Interactions Predicted |
| Dimethoxy Salicylaldehyde Benzoylhydrazones | Human cAbl Tyrosine Kinase | Asp381, His361, Glu286 | Hydrogen Bonds, π-π Stacking, Anion-π Interactions |
| 3-hydroxy-2-naphthohydrazide (B1221801) hydrazones | α-glucosidase | Glu277, Gln279 | Hydrogen Bonds (via hydrazide and naphthalene-ol groups) |
| Benzhydrazide derivatives | Monoamine Oxidase B (MAO-B) | Tyr398, Tyr435 | π-π Stacking |
| Benzhydrazide derivatives | Acetylcholinesterase (AChE) | Tyr334 | π-π Stacking |
Rational Design Principles for Enhanced Specificity
The insights gained from computational studies and structure-activity relationships (SARs) form the basis for the rational design of new derivatives with enhanced specificity and activity. mdpi.com Specificity is crucial in drug design, as it relates to a molecule's ability to bind to its intended target with high affinity while showing minimal interaction with other targets, thereby reducing potential side effects.
Influence of Substituents: The targeted placement of chemical substituents on the core structure of salicylaldehyde hydrazones can significantly modulate their properties. Theoretical and experimental analyses have shown that the position and electronic nature of substituents influence the strength of intramolecular hydrogen bonds, which in turn affects the molecule's conformation and binding capabilities. nih.gov
Electron-donating vs. Electron-withdrawing Groups: The addition of electron-withdrawing groups at specific positions can strengthen internal hydrogen bonds, while electron-donating groups may weaken them. nih.gov This modulation of electronic properties can be leveraged to fine-tune the interaction with a specific target.
Positional Importance: Studies on salicylaldehyde hydrazones have demonstrated that substitutions at different positions on the aromatic rings have varying impacts on biological activity. For instance, the placement of a methoxy (B1213986) group on the salicylaldehyde ring has been shown to significantly influence the anticancer activity and selectivity of the compounds. mdpi.commdpi.com Research indicates that a 4-methoxy salicylic (B10762653) moiety is particularly favorable for enhancing anticancer activity and selectivity in this class of compounds. mdpi.com
Structure-Activity Relationships (SARs): By synthesizing a series of related compounds and evaluating their biological activity, researchers can establish SARs. These relationships provide empirical rules for drug design. For example, in a series of salicylaldehyde hydrazones, it was found that derivatives containing phenyl and pyridinyl rings exhibited desirable anticancer activity. mdpi.com This knowledge allows for the design of new compounds that retain or improve upon these features.
Improving Drug-likeness: Rational design also involves optimizing the physicochemical properties of a molecule to improve its "drug-likeness," which includes factors like absorption, distribution, metabolism, and excretion (ADME). In silico tools are used to predict these properties before synthesis. For example, parameters like Lipinski's rule of five, polar surface area (PSA), and the number of rotatable bonds are calculated to ensure the designed molecule has a higher probability of becoming a successful drug. mdpi.com
Table 2: Design Principles for Modifying Salicylaldehyde Hydrazones
| Design Principle | Structural Modification | Predicted Outcome |
| Modulate H-Bonding | Add electron-withdrawing group to the salicylic ring | Stronger intramolecular hydrogen bond, altered conformation |
| Enhance Selectivity | Introduce methoxy group at position 4 of the salicylic ring | Increased anticancer activity and selectivity |
| Improve Binding | Incorporate phenyl or pyridinyl rings in the hydrazide moiety | Favorable for anticancer activity |
| Optimize Pharmacokinetics | Adjust lipophilicity and polar surface area | Improved "drug-likeness" and ADME properties |
By integrating these computational and theoretical principles, chemists can move beyond trial-and-error synthesis and rationally design novel this compound derivatives with a higher probability of exhibiting potent and selective biological activity.
Advanced Applications and Mechanistic Investigations
Analytical Sensing and Chemodosimetry
Salicylaldehyde (B1680747) (3-hydroxy-2-naphthoyl)hydrazone and its derivatives have emerged as powerful tools in the field of analytical chemistry, particularly in the development of chemosensors and chemodosimeters. These molecules are designed to undergo a detectable change, such as in their fluorescence or color, upon interaction with a specific analyte.
Development of Fluorescent Chemosensors for Anions (e.g., Cyanide)
The detection of cyanide (CN⁻) is of critical importance due to its high toxicity to humans and the environment. researchgate.net Salicylaldehyde (3-hydroxy-2-naphthoyl)hydrazone-based chemosensors have demonstrated high selectivity and sensitivity for cyanide ions. researchgate.netnih.gov The sensing mechanism often involves a "turn-on" fluorescent response. In a notable study, a chemosensor based on a 3-hydroxy-2-naphthohydrazide (B1221801) derivative exhibited a distinct color change from colorless to yellow upon the addition of cyanide ions, allowing for naked-eye detection within seconds. researchgate.net
The underlying principle of detection is frequently the nucleophilic addition of the cyanide anion to the aldehyde group of the sensor molecule, leading to the formation of a cyanohydrin. frontiersin.org This structural change disrupts the internal charge transfer (ICT) or photoinduced electron transfer (PET) processes that initially quench the fluorescence of the molecule, resulting in a significant enhancement of the fluorescence signal. researchgate.netfrontiersin.org Researchers have reported detection limits for cyanide in the micromolar range, highlighting the efficacy of these compounds in environmental and biological monitoring. nih.gov For instance, one study reported a low detection limit of 8.2 μM for a hydrazone-based sensor. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Analyte | Cyanide (CN⁻) | nih.gov |
| Detection Limit | 8.2 μM | nih.gov |
| Binding Constant | 4.77 × 10⁴ M⁻¹ | nih.gov |
| Response Time | ~2 seconds | researchgate.net |
| Observation | Color change from colorless to yellow | researchgate.net |
Luminescent Sensing for Metal Ions (e.g., Cu²⁺, Co²⁺, Ni²⁺, Fe²⁺)
The ability of this compound to coordinate with metal ions has been extensively utilized in the development of luminescent sensors. The interaction with specific metal ions can lead to either an enhancement ("turn-on") or a quenching ("turn-off") of the compound's fluorescence.
Copper (Cu²⁺) is a common target for these sensors due to its biological and environmental significance. The salicylaldehyde benzoyl hydrazone group is an effective coordinating site for Cu²⁺, involving the imine nitrogen, amide oxygen, and phenolic hydroxyl oxygen atoms. researchgate.netsemanticscholar.org This coordination often leads to a distinct quenching of the fluorescence intensity, providing a sensitive method for Cu²⁺ detection. researchgate.netsemanticscholar.org Detection limits for Cu²⁺ using such probes have been reported to be as low as 28.4 nM. researchgate.net
Similarly, derivatives of this hydrazone have been employed for the detection of other metal ions like iron (Fe²⁺) and cobalt (Co²⁺). For example, 2-hydroxy-1-naphthaldehyde-p-hydroxybenzoichydrazone forms colored complexes with Fe(II) and Co(II), with maximum absorbances at 405 nm and 425 nm, respectively, enabling their spectrophotometric determination. nih.gov
Aggregation-Induced Emission (AIE) Phenomena in Sensing Applications
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This property is particularly advantageous for developing "turn-on" fluorescent sensors. Salicylaldehyde hydrazone derivatives have been shown to exhibit AIE characteristics. researchgate.netnih.gov
In a dilute solution, these molecules are typically non-fluorescent due to the free intramolecular rotation of their single bonds, which provides a non-radiative pathway for the excited state to relax. researchgate.net However, in the presence of a poor solvent or upon aggregation, this intramolecular rotation is restricted. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay channel and activates radiative pathways, leading to strong fluorescence emission. researchgate.net
This AIE phenomenon has been harnessed for the detection of various analytes. For instance, an AIE-active salicylaldehyde hydrazone was used for the sensing of Cu²⁺, where the fluorescence of the aggregated probe was quenched by the metal ion with a detection limit of 3.74 µM. researchgate.net The formation of self-aggregates, which is crucial for the AIE effect, has been supported by techniques such as Dynamic Light Scattering (DLS) and Scanning Electron Microscopy (SEM). researchgate.net
Methodologies for Spectrophotometric Determination of Analytes
Hydrazone derivatives, including this compound, are effective chromogenic reagents for the spectrophotometric determination of a variety of metal ions. researchgate.net The formation of colored complexes between the hydrazone and the metal ion allows for quantitative analysis based on the intensity of the color, which is measured by a spectrophotometer. researchgate.net
These methods are valued for their simplicity, speed, and sensitivity. For instance, N,N′-oxalylbis(salicylaldehyde hydrazone) has been used for the spectrophotometric determination of aluminum, forming a yellow chelate with a high molar absorptivity. rsc.org Similarly, 2-hydroxy-1-naphthaldehyde-p-hydroxybenzoichydrazone has been successfully used for the individual and simultaneous determination of iron(II) and cobalt(II) in various samples, including biological and environmental ones. nih.gov The use of surfactants can further enhance the color intensity and stability of the metal-hydrazone complexes. nih.gov
Applications in Separation Science and Environmental Remediation
The chelating properties of this compound also lend themselves to applications in separating and removing substances from mixtures, which is crucial for both industrial processes and environmental cleanup.
Functionality as Organic Collectors in Flotation Processes
Information regarding the specific use of this compound as an organic collector in flotation processes is not available in the reviewed scientific literature. While related compounds such as salicylhydroxamic acid have been investigated as collectors for minerals like cassiterite, no direct studies on the flotation applications of this compound were identified. mdpi.comresearchgate.net
Recovery of Metal Ions from Aqueous Media
The structural framework of this compound, featuring salicylaldehyde and naphthoyl moieties, provides effective coordination sites for various metal ions, making it a compound of interest for environmental remediation and resource recovery. While direct studies on this specific hydrazone are limited, the broader class of salicylaldehyde hydrazones has demonstrated considerable efficacy as extractants for divalent metal ions.
Research into related structures shows that salicylaldehyde hydrazones can serve as copper extractants. researchgate.net Their extraction strength, quantified by the extraction equilibrium constant (Ke), can be significantly enhanced by incorporating electron-withdrawing or hydrogen-bond accepting groups into the salicylaldehyde unit. researchgate.net Competitive extraction studies on derivative ligands have demonstrated good selectivity and efficiency for various metal ions. For example, one derivative ligand exhibited high selectivity for Cu(II) with a 75% extraction rate, while another showed moderate selectivity for several divalent metal ions, including Cu(II), Co(II), Ni(II), and Mn(II). researchgate.net The ability of the naphthyl salicyl hydrazone scaffold to interact with iron has also been investigated, with studies showing that while it does not chelate Fe³⁺ ions, complexation with Fe²⁺ can occur when the ion is present in excess. nih.gov
Furthermore, the 3-hydroxy-2-naphthoate group, a key component of the target molecule, has been utilized in task-specific ionic liquids for the solvent bar micro-extraction of heavy metals like Cu, Ag, Cd, and Pb from aqueous samples. nih.gov This underscores the intrinsic capability of this structural motif to coordinate with metal ions. Other salicylaldehyde hydrazone derivatives have been developed as fluorescent probes, for instance, for the detection of Al³⁺ in aqueous solutions, further highlighting the affinity of this class of compounds for metal ions. nih.gov
Table 1: Metal Ion Extraction Efficiency of a Related Salicylaldehyde Hydrazone Ligand (L8) Data sourced from competitive extraction studies. researchgate.net
| Metal Ion | Extraction Percentage (%) at pH 4.5 |
| Cu(II) | 75% |
| Co(II) | 57-75% |
| Ni(II) | 57-75% |
| Mn(II) | 57-75% |
Role as Corrosion Inhibitors and Protective Coatings
This compound and its derivatives have been identified as effective corrosion inhibitors, particularly for steel in acidic environments. The protective mechanism involves the adsorption of the hydrazone molecules onto the metal surface, forming a barrier that impedes the corrosive process.
Studies on N-3-hydroxyl-2-naphthoyl hydrazone derivatives show that their inhibiting action is dependent on factors such as the inhibitor's concentration and its molecular size. researchgate.net These compounds function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The adsorption of these molecules onto the carbon steel surface has been found to follow the Frumkin adsorption isotherm. researchgate.net
The effectiveness of salicylaldehyde hydrazones as corrosion inhibitors is well-documented. A newly synthesized salicylhydrazone derivative demonstrated a maximum inhibition efficiency of 90% for XC38 carbon steel in 1M HCl. bohrium.com This inhibitor also acts as a mixed-type and its adsorption behavior is well-described by the Langmuir isotherm model. bohrium.com Similarly, salicylic (B10762653) aldehyde pyridine (B92270) formyl hydrazone Schiff bases have been shown to be excellent inhibitors for low carbon steel in seawater, with one derivative achieving an inhibition efficiency of 87.8% at a concentration of 2.8 × 10⁻⁴ mol/L. researchgate.net The adsorption mechanism in this case was identified as chemisorption. researchgate.net The protective action is attributed to the geometric blocking of active sites on the metal surface by the adsorbed inhibitor molecules. bohrium.com
Table 2: Corrosion Inhibition Efficiencies of Related Hydrazone Derivatives
| Inhibitor Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Adsorption Isotherm |
| N-3-hydroxyl-2-naphthoyl hydrazone derivatives researchgate.net | Carbon Steel | 0.5 M H₂SO₄ | Varies with concentration | Frumkin |
| 2-hydroxybenzaldehyde {(1E)-[4-(dimethylamino)phenyl]methylene}hydrazine bohrium.com | XC38 Carbon Steel | 1 M HCl | 90% | Langmuir |
| Salicylic aldehyde pyridine formyl hydrazone (L3) researchgate.net | Low Carbon Steel | Seawater | 87.8% | Langmuir |
Advanced Materials Science and Functional Composites
Incorporation into Polymer Matrices for Functional Materials
Research specifically detailing the incorporation of this compound into polymer matrices to create functional materials is not extensively available in the reviewed scientific literature.
Role in Photo-Stabilization Mechanisms of Polymeric Systems
The role of this compound in the photo-stabilization of polymeric systems has not been a focus of the available research literature.
Development of Light-Emitting Materials and Dyes
The unique photophysical properties of the salicylaldehyde and naphthoyl hydrazone scaffolds make them promising candidates for the development of advanced light-emitting materials and dyes. Derivatives of this structure have been shown to exhibit phenomena such as mechanofluorochromism and aggregation-induced emission (AIE). rsc.org
Mechanofluorochromism is the ability of a material to change its fluorescence color in response to mechanical stimuli like grinding or shearing. A study on a readily accessible (E)-N′-((9-ethyl-9H-carbazol-3-yl)methylene)-3-hydroxy-2-naphthohydrazide ligand (a naphthohydrazide derivative) demonstrated reversible mechanofluorochromism. rsc.org Its zinc(II) complex also showed noteworthy reversible changes in fluorescence from bright yellow to golden yellow under 365 nm UV light after mechanical grinding. rsc.org Such properties are highly sought after for applications in data storage devices and sensors. rsc.org
Furthermore, the zinc(II) complex of this derivative displayed remarkable AIE characteristics. rsc.org AIE is a phenomenon where non-emissive molecules in a solution are induced to emit light intensely upon aggregation. This property is crucial for applications in bioimaging and chemical sensing. The salicylaldehyde hydrazone framework itself is known to be a precursor for synthesizing molecules that exhibit intense fluorescence in the solid state, often driven by Excited State Intramolecular Proton Transfer (ESIPT). nih.gov The coordination with metal ions can further enhance the fluorescence of these conjugated systems. researchgate.net
Table 3: Photophysical Properties of a Related Carbazole–Naphthoyl Hydrazone Ligand (HL) and its Zn(II)-Complex rsc.org
| Compound | State | Emission Color (Under 365 nm UV) | Mechanofluorochromism |
| Ligand (HL) | As-synthesized powder | Bright Yellow | Reversible |
| Ligand (HL) | Ground powder | Golden Yellow | Reversible |
| Zn(II)-Complex | As-synthesized powder | Bright Yellow | Reversible |
| Zn(II)-Complex | Ground powder | Golden Yellow | Reversible |
Mechanistic Studies of Biological Interactions
The naphthyl salicyl hydrazone scaffold, which forms the core of this compound, has been the subject of detailed mechanistic studies, revealing its potential as a targeted therapeutic agent. Research has identified this class of compounds as non-nucleosidic, competitive, and reversible inhibitors of human ribonucleotide reductase (hRR). nih.gov
Human ribonucleotide reductase is a crucial enzyme for DNA synthesis and repair, making it an established target in cancer therapy. nih.gov A significant finding from mechanistic studies is that the inhibitory action of the naphthyl salicyl acyl hydrazone lead compound (identified as E-3a) is a result of direct binding to the catalytic site of the enzyme, rather than through the chelation of catalytically essential iron ions. nih.gov
Kinetic assays have confirmed that these hydrazone analogs bind to and inhibit hRR through a reversible and competitive mechanism. nih.gov This indicates that the inhibitor competes with the natural substrate for binding to the enzyme's active site. Structure-guided synthesis has led to the development of numerous analogs, with some showing significant potency. One such analog, E-3f, displayed an in vitro IC₅₀ of 5.3 ± 1.8 µM against hRR, marking it as a highly potent inhibitor within its series. nih.gov These findings establish a clear mechanism of action and highlight the therapeutic potential of this specific molecular scaffold.
Table 4: Inhibitory Potency of Naphthyl Salicyl Acyl Hydrazone (NSAH) Analogs against human Ribonucleotide Reductase (hRR) nih.gov
| Compound | Description | IC₅₀ against hRR (µM) |
| E-3a | Lead Compound | 12.1 ± 1.2 |
| E-3f | Most Potent Analog in Series | 5.3 ± 1.8 |
| E-3c | Analog | 10.3 ± 0.9 |
| E-3t | Analog | 10.8 ± 1.2 |
| E-3w | Analog | 11.2 ± 2.2 |
Enzyme Inhibition Kinetics and Molecular Mechanisms (e.g., α-glucosidase)
Hydrazone derivatives based on a 3-hydroxy-2-naphthohydrazide scaffold have demonstrated significant potential as inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism. nih.gov Inhibition of this enzyme can delay carbohydrate digestion, thereby reducing postprandial hyperglycemia, which is a critical strategy in managing diabetes mellitus. nih.govmdpi.com
In vitro studies of a series of these hydrazone derivatives revealed potent inhibitory activities against α-glucosidase, with many compounds showing significantly lower IC50 values than the standard drug, acarbose. nih.gov For instance, one of the most effective compounds from a studied series, compound 3h , exhibited an IC50 value of 2.80 ± 0.03 µM, compared to 873.34 ± 1.67 µM for acarbose. nih.gov
Kinetic analysis of the most potent inhibitors from this class, such as compound 3h , indicated a concentration-dependent mode of inhibition with a Kᵢ value of 4.76 ± 0.0068 µM. nih.gov The inhibition mechanism for related flavonoids has been identified as mixed-type, involving both competitive and non-competitive actions, suggesting that these molecules can bind to both the free enzyme and the enzyme-substrate complex. mdpi.comresearchgate.net
Molecular docking simulations provide further insight into the binding mechanism. These studies suggest that the 3-hydroxy-2-naphthoyl moiety is crucial for the interaction with the active site of the α-glucosidase enzyme. Specifically, the hydrazide and naphthalene-ol groups play a vital role in forming hydrogen bonds with key amino acid residues, such as Glu277 and Gln279, within the enzyme's binding pocket. nih.gov This interaction stabilizes the enzyme-inhibitor complex, effectively blocking the enzyme's catalytic activity. nih.gov The structure-activity relationship analyses indicate that the presence and position of hydroxyl groups on the aromatic rings can significantly enhance the inhibitory activity. mdpi.com
Table 1: α-Glucosidase Inhibitory Activity of Select 3-hydroxy-2-naphthohydrazide-based Hydrazones
Compound IC50 (µM) Compound 3h 2.80 ± 0.03 Compound 3i 4.13 ± 0.06 Compound 3f 5.18 ± 0.10 Compound 3c 5.42 ± 0.11 Acarbose (Standard) 873.34 ± 1.67
Ligand-DNA/Protein Binding Interactions and Modes (e.g., DNA intercalation, BSA binding)
The biological activity of this compound and its structural analogs is closely linked to their ability to interact with crucial biomacromolecules like DNA and proteins.
Ligand-DNA Binding: A substantial body of evidence suggests that aroylhydrazones and their metal complexes can bind to calf-thymus DNA (CT-DNA). researchgate.netnih.gov The primary mode of interaction is believed to be intercalation, where the planar aromatic structures of the hydrazone insert between the base pairs of the DNA double helix. researchgate.netresearchgate.net This intercalative binding is supported by several experimental techniques. Electronic absorption spectroscopy shows changes in the spectral properties of the compounds upon addition of DNA, while fluorescence spectroscopy can reveal the displacement of DNA-bound fluorescent probes like ethidium (B1194527) bromide. researchgate.net Furthermore, viscosity measurements of DNA solutions typically show an increase in viscosity in the presence of an intercalating agent, which is consistent with the lengthening of the DNA helix. nih.gov These interactions can disrupt DNA replication and transcription processes, contributing to the cytotoxic effects of these compounds.
Ligand-Protein Binding (BSA): The interaction between hydrazone derivatives and serum albumins, such as Bovine Serum Albumin (BSA), is critical for their pharmacokinetic properties. nih.gov Studies on salicylaldehyde-based hydrazone complexes reveal a strong binding affinity for BSA. researchgate.netsigmaaldrich.com The primary mechanism of this interaction often involves a static quenching process, where a non-fluorescent ground-state complex is formed between the hydrazone and the protein. researchgate.netresearchgate.net
This binding is driven predominantly by hydrophobic forces, with the compound localizing within the hydrophobic cavities of BSA's subdomains. nih.govresearchgate.net This interaction can lead to conformational changes in the secondary structure of BSA. researchgate.net The binding constants (Kₐ) for related dioxidovanadium(V) complexes with aroylhydrazones are in the range of 10³–10⁴ M⁻¹, indicating a moderate binding affinity. sigmaaldrich.com The ability to bind to serum albumin influences the distribution, metabolism, and excretion of these compounds in biological systems.
Insights into Antimicrobial Action Pathways (e.g., interaction with microbial systems, iron chelation as a mechanism)
Hydrazones containing a naphthalene (B1677914) moiety are recognized for their potential as antimicrobial agents against a range of bacterial and fungal pathogens. icm.edu.plijpsjournal.com The antimicrobial action of this compound is multifaceted, with iron chelation being a prominent proposed mechanism. nih.gov
Aroylhydrazones are effective tridentate iron chelators, capable of binding with high affinity to iron ions (Fe³⁺). nih.govnih.gov Iron is an essential nutrient for microbial growth and proliferation, as it is a critical cofactor for many enzymes involved in cellular respiration and DNA synthesis. By sequestering iron from the microbial environment, these chelators effectively starve the pathogens of this vital element, leading to the inhibition of their growth and replication. nih.gov This mechanism is particularly significant in overcoming antibiotic resistance, as it targets a fundamental metabolic requirement of the microbes. icm.edu.pl
Anticancer Mechanistic Pathways (e.g., ROS generation, apoptosis induction at cellular level, targeting specific proteins like VEGFR-2)
Salicylaldehyde hydrazones have emerged as a promising class of compounds with significant anticancer activity, operating through multiple mechanistic pathways. mdpi.comnih.gov Their modes of action include the generation of reactive oxygen species (ROS), induction of apoptosis, and inhibition of specific protein kinases crucial for tumor progression. nih.govmdpi.com
ROS Generation and Apoptosis Induction: The iron-chelating properties of salicylaldehyde hydrazones are central to their anticancer effects. While iron chelation can be protective, under certain conditions, these compounds can also exhibit prooxidant activity. nih.gov By interacting with cellular iron, particularly Fe²⁺, they can promote its autoxidation, leading to an increase in the generation of ROS within cancer cells. nih.gov Elevated ROS levels induce significant oxidative stress, which can damage cellular components like DNA, lipids, and proteins, ultimately triggering programmed cell death, or apoptosis. nih.gov Studies have shown that salicylaldehyde hydrazones can inhibit the growth of various cancer cell lines, including those of leukemia and breast cancer, with a degree of selectivity for malignant cells over non-malignant ones. mdpi.commdpi.com
Targeting Specific Proteins like VEGFR-2: A more targeted anticancer mechanism involves the inhibition of key signaling pathways. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen. nih.govresearchgate.net Inhibition of VEGFR-2 is a validated therapeutic strategy for controlling tumor growth and metastasis. nih.gov N-acylhydrazone scaffolds, particularly those incorporating a naphthalene moiety, have been identified as potent VEGFR-2 inhibitors. nih.govnih.gov In silico docking and in vitro assays have confirmed that these compounds can bind effectively to the catalytic pocket of VEGFR-2, blocking its signaling cascade and thereby inhibiting neovascularization. nih.govnih.gov For example, a synthesized 3-(hydrazonomethyl)naphthalene-2-ol derivative demonstrated an IC50 value of 37 nM against the VEGFR-2 enzyme. nih.gov
Table 2: In Vitro Cytotoxicity of a Naphthalene Hydrazone Derivative (Compound 7)
Parameter MCF-7 (Breast Cancer) HCT 116 (Colon Cancer) IC50 (µM) 10.56 7.07 Selectivity Index 9.04 13.50
Antiparasitic Activity through Target Interaction Mechanisms (e.g., dynamin targeting)
Acyl hydrazones derived from the 3-hydroxy-2-naphthoyl moiety have shown promising activity against protozoal parasites such as Toxoplasma gondii and Leishmania major. nih.govnih.gov These findings suggest their potential as lead compounds for the development of new and cost-effective antiparasitic drugs. nih.gov
The precise molecular mechanisms are still under investigation, but a likely mode of action is through the inhibition of essential parasite enzymes. nih.gov The activity of these hydrazones is thought to be analogous to that of other catechol-based hydrazones like dynasore, which is a known inhibitor of the large GTPase enzyme, dynamin. nih.gov Dynamin is crucial for endocytosis in eukaryotic cells, a process that parasites often exploit for nutrient uptake and host cell invasion. By targeting and inhibiting dynamin or similar GTPases, this compound could disrupt these vital cellular processes in parasites, leading to their death.
In vitro studies have quantified the antiparasitic efficacy of these compounds. For example, a cinnamaldehyde (B126680) acyl hydrazone featuring the 3-hydroxy-2-naphthoyl group (compound 2a ) displayed significant activity against T. gondii and moderate activity against L. major promastigotes, with IC50 values of 3.4 µM and 16.8 µM, respectively. nih.gov Notably, this compound also exhibited considerable selectivity, being more toxic to the parasite than to host cells, which is a critical characteristic for a potential therapeutic agent. nih.gov
Table 3: Antiparasitic Activity of a 3-hydroxy-2-naphthoyl Hydrazone (Compound 2a)
Parasite IC50 (µM) Selectivity Index (SI) Toxoplasma gondii 3.4 11.5 Leishmania major (promastigote) 16.8 > 2.9
Future Directions and Emerging Research Avenues
Development of Advanced Synthetic Strategies
The conventional synthesis of Salicylaldehyde (B1680747) (3-hydroxy-2-naphthoyl)hydrazone involves a straightforward condensation reaction between salicylaldehyde and 3-hydroxy-2-naphthohydrazide (B1221801). While effective, future efforts are being directed towards more advanced and sustainable synthetic strategies. These include the adoption of microwave-assisted and ultrasound-assisted synthesis methods, which have been shown to significantly reduce reaction times and improve yields for related hydrazone compounds. rsc.orgresearchgate.net
Microwave-assisted synthesis, a green chemistry approach, offers rapid and efficient heating, often leading to cleaner reactions with fewer byproducts. rsc.org Similarly, the use of ultrasound, or sonochemistry, can accelerate reaction rates through acoustic cavitation, providing an energy-efficient alternative to conventional heating. researchgate.net The exploration of flow chemistry presents another promising avenue, enabling continuous production with precise control over reaction parameters, which can lead to higher purity and scalability. Furthermore, the development of solvent-free or green solvent-based synthetic protocols will be crucial in minimizing the environmental impact of its production.
Exploration of Novel Coordination Architectures and Multi-metallic Systems
Salicylaldehyde (3-hydroxy-2-naphthoyl)hydrazone is an excellent chelating agent, capable of forming stable complexes with a variety of metal ions. The ligand can act as a tridentate ONO donor, coordinating through the phenolic oxygen, the imine nitrogen, and the naphtholic oxygen. mdpi.com This coordination behavior allows for the formation of diverse and intricate molecular architectures.
Future research will focus on exploring novel coordination modes of this ligand with a wider range of transition metals, lanthanides, and actinides. The synthesis and characterization of these new metal complexes will likely reveal unique structural motifs and interesting physicochemical properties. A significant area of emerging interest lies in the construction of multi-metallic systems. By carefully selecting metal precursors and reaction conditions, it is possible to assemble bimetallic or polymetallic complexes where this compound acts as a bridging ligand. These multi-metallic systems are of particular interest for their potential applications in catalysis, magnetism, and as models for biological systems. Research into heterometallic complexes, containing two or more different metal ions, could lead to materials with synergistic properties.
Integration into Hybrid Materials and Nanocomposites
The functional properties of this compound and its metal complexes can be enhanced by integrating them into hybrid materials and nanocomposites. A notable example is the use of its precursor, 3-hydroxy-2-naphthoic acid hydrazide (HNH), for the one-step reduction and surface modification of graphene oxide (GO). nih.gov This process yields HNH-functionalized reduced graphene oxide (HNH-rGO), which can then be incorporated into polymer matrices, such as polypropylene, to create nanocomposites with improved rheological properties. nih.gov
Future research will likely explore the incorporation of the pre-formed this compound ligand or its metal complexes into various matrices. This could include:
Polymer Nanocomposites: Dispersing the compound or its complexes into polymers to enhance thermal stability, mechanical strength, or to impart specific optical or electronic properties.
Silica (B1680970) Nanoparticles: Grafting the ligand onto the surface of silica nanoparticles to create functionalized materials for applications in catalysis or as targeted drug delivery vehicles.
Metal-Organic Frameworks (MOFs): Utilizing the ligand as a building block for the synthesis of novel MOFs with tailored pore sizes and functionalities for gas storage, separation, or catalysis. rsc.org
Carbon Nanotubes and Graphene: Non-covalent functionalization of carbon nanomaterials to create hybrid materials with enhanced dispersibility and new electronic properties.
These hybrid materials hold promise for a wide range of applications, from advanced coatings and films to sophisticated electronic and biomedical devices.
Expansion of Chemo- and Biosensing Platforms
The inherent ability of this compound and its derivatives to bind with specific ions and molecules makes them excellent candidates for the development of chemo- and biosensors. The core structure, featuring both a salicylaldehyde and a naphthoyl moiety, provides a versatile platform for designing sensors with high sensitivity and selectivity.
Recent studies have demonstrated the potential of hydrazones derived from 3-hydroxy-2-naphthohydrazide as selective chemosensors for anions like cyanide (CN⁻). nih.govrsc.org The interaction with the analyte can lead to a distinct colorimetric change, allowing for naked-eye detection. nih.gov The sensing mechanism often involves deprotonation of the Schiff base center by the analyte. nih.gov
Similarly, salicylaldehyde hydrazone derivatives have been successfully employed as fluorescent probes for the detection of various metal ions, including Cu²⁺, Al³⁺, Fe³⁺, and Pb²⁺. rsc.orgnih.govnih.gov The binding of the metal ion to the hydrazone can result in either fluorescence quenching or enhancement, providing a measurable signal.
Future research will focus on:
Developing sensors for a broader range of analytes, including other environmentally relevant ions and biologically important molecules.
Improving the sensitivity and selectivity of existing sensor platforms through structural modifications of the ligand.
Fabricating practical sensing devices, such as test strips, for on-site and real-time analysis. nih.gov
Exploring the use of this compound in the development of biosensors, for example, by immobilizing it on electrodes for electrochemical detection or integrating it into biological systems for in-vivo imaging. nih.gov
Deeper Elucidation of Biological Action Mechanisms and Structure-Activity Relationships
Hydrazone derivatives are known to exhibit a wide range of biological activities, including anticancer, analgesic, and anti-inflammatory properties. mdpi.comnih.gov While the broader class of salicylaldehyde hydrazones has been investigated, a detailed understanding of the specific biological action mechanisms and structure-activity relationships (SAR) for this compound is still an area of active research.
Preliminary studies on related salicylaldehyde benzoylhydrazone derivatives have shown that their cytotoxic effects can be correlated with electronic and transport factors. nih.gov For instance, electron-withdrawing groups on the benzoyl ring and electron-donating groups on the salicylaldehyde ring have been found to enhance anticancer activity. nih.gov
Future investigations should focus on:
Systematic Biological Screening: Evaluating the activity of this compound and its metal complexes against a wide panel of cancer cell lines, bacteria, and fungi.
Mechanism of Action Studies: Investigating the specific cellular targets and signaling pathways affected by the compound. This could involve studies on DNA interaction, enzyme inhibition, and induction of apoptosis.
Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesizing a library of derivatives with systematic variations in their structure and correlating these modifications with their biological activity. This will provide valuable insights for the rational design of more potent and selective therapeutic agents.
In Vivo Studies: Progressing promising candidates from in vitro studies to animal models to evaluate their efficacy and pharmacokinetic properties.
Sustainable and Eco-friendly Applications of Hydrazone Chemistry
In line with the growing emphasis on green chemistry, future research on this compound will increasingly focus on its sustainable and eco-friendly applications. This encompasses both the synthesis of the compound itself and its use in environmentally benign processes.
As mentioned in the context of synthetic strategies, the development of microwave-assisted, ultrasound-assisted, and solvent-free synthetic methods will be crucial. Beyond synthesis, the application of this compound and its derivatives in green chemistry is a promising area. For example, their role as catalysts in organic transformations could offer an alternative to heavy metal catalysts. Their use in the development of sensors for environmental pollutants aligns with the goals of environmental monitoring and remediation.
Furthermore, exploring the biodegradability of this compound and its derivatives will be important for assessing their long-term environmental impact. Designing molecules that are effective for their intended application but can also break down into non-toxic products would be a significant achievement in sustainable chemistry. The use of this compound in the development of bio-based materials and renewable resources is another potential avenue for future exploration.
Q & A
Q. What are the standard synthetic protocols for preparing salicylaldehyde (3-hydroxy-2-naphthoyl)hydrazone, and how can reaction conditions be optimized?
The compound is synthesized via a condensation reaction between salicylaldehyde and 3-hydroxy-2-naphthoic hydrazide in a 1:1 molar ratio. Typically, the reaction is conducted in ethanol or methanol under reflux (60–80°C) for 4–6 hours, with catalytic acetic acid to facilitate Schiff base formation . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., ethanol vs. methanol) to improve yield. Post-synthesis, the product is purified via recrystallization using ethanol/water mixtures .
Q. Which spectroscopic and analytical techniques are essential for characterizing this hydrazone and its purity?
Key techniques include:
- FTIR : To confirm the formation of the hydrazone bond (C=N stretch at 1600–1620 cm⁻¹) and phenolic –OH (broad band ~3400 cm⁻¹) .
- UV-Vis Spectroscopy : Absorption bands in the 250–350 nm range (π→π* and n→π* transitions) verify electronic properties .
- Elemental Analysis : Confirms stoichiometry (C, H, N percentages).
- ¹H NMR : Resonances at δ 8.5–9.0 ppm (imine proton) and δ 10–12 ppm (phenolic –OH) are diagnostic .
Q. How does the ligand behave in coordinating with transition metals, and what stoichiometry is commonly observed?
The hydrazone acts as a tridentate ligand, coordinating via the phenolic oxygen, imine nitrogen, and naphthol oxygen. Common stoichiometries include 1:1 (metal:ligand) for mononuclear complexes (e.g., Cu(II), Co(II)) and 2:2 for dinuclear complexes (e.g., Mn(III), Fe(III)) . Reaction conditions (pH, counterion) influence coordination mode. For example, at neutral pH, Co(II) forms [Co(L)(H₂O)₂] complexes, while acidic conditions yield [Co(L)Cl(H₂O)] .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity (e.g., antimicrobial inefficacy vs. anti-inflammatory potential)?
Discrepancies arise from structural variations (e.g., substituents on the naphthoyl group) and assay conditions. For example, while some Co(II) and Cu(II) complexes lack antimicrobial activity due to insufficient nitrogen donor atoms , zinc(II) complexes of chlorobenzoyl derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) . To address contradictions:
- Modify Ligand Structure : Introduce electron-withdrawing groups (e.g., –Cl) to enhance bioactivity.
- Optimize Metal Coordination : Test divalent vs. trivalent metal centers for redox activity.
- Use Standardized Assays : Compare MIC values against reference strains (e.g., S. aureus ATCC 25923) under controlled conditions .
Q. What methodologies are effective for studying the iron-chelating properties of this hydrazone in neuroprotection models?
In neuroprotection studies (e.g., against 6-hydroxydopamine-induced oxidative stress in PC12 cells):
- Chelation Efficiency : Measure Fe(II/III) binding constants via spectrophotometric titration (λ = 450–500 nm) .
- Cellular Uptake : Use fluorescent analogs (e.g., SIH derivatives) tracked via confocal microscopy.
- ROS Scavenging : Quantify reactive oxygen species (ROS) using DCFH-DA probes .
- Comparative Analysis : Benchmark against established chelators like deferoxamine .
Q. How can thermogravimetric analysis (TGA) and solubility studies inform the design of stable metal complexes?
- TGA : Reveals decomposition steps (e.g., loss of water at 100–150°C, ligand degradation >250°C). Co(II) complexes show higher thermal stability (decomposition at 280°C) than free ligands .
- Solubility : Test in DMSO, DMF, and aqueous buffers. Hydrazones with polar substituents (e.g., –OH) exhibit better aqueous solubility, critical for biomedical applications .
Q. What strategies enhance the luminescent properties of lanthanide(III) complexes derived from this hydrazone?
- Ligand Sensitization : Modify the hydrazone with electron-donating groups (e.g., –OCH₃) to improve energy transfer to Eu(III) or Sm(III) centers.
- Ancillary Ligands : Introduce β-diketonates (e.g., acetylacetonate) to shield lanthanide ions and reduce non-radiative decay.
- Emission Studies : Measure quantum yields (Φ) in solid state vs. solution; Sm(III) complexes often emit in orange-red (λ = 640–660 nm) .
Q. How can computational methods (e.g., DFT) predict the catalytic activity of transition metal complexes in alkene epoxidation?
- Geometry Optimization : Model Mn(III) or Ti(IV) complexes to assess O–O bond activation in peroxo intermediates.
- Reaction Pathway Simulation : Calculate activation energies for oxygen transfer to alkenes (e.g., styrene).
- Experimental Validation : Compare turnover frequencies (TOF) under phase-transfer conditions (e.g., H₂O₂/CH₃CN) .
Methodological Guidelines
- Synthetic Reproducibility : Always report solvent purity, reflux duration, and drying methods for metal salts.
- Data Validation : Cross-reference spectral data with literature (e.g., C=N IR stretches) .
- Biological Assays : Include positive controls (e.g., ascorbic acid for antioxidant studies) and cytotoxicity screens (e.g., MTT assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
